1-(4-hydroxyquinolin-3-yl)ethanone

Catalog No.
S9099821
CAS No.
6622-19-1
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-hydroxyquinolin-3-yl)ethanone

CAS Number

6622-19-1

Product Name

1-(4-hydroxyquinolin-3-yl)ethanone

IUPAC Name

3-acetyl-1H-quinolin-4-one

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c1-7(13)9-6-12-10-5-3-2-4-8(10)11(9)14/h2-6H,1H3,(H,12,14)

InChI Key

NZXUIQMHGFPOHI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=CC=CC=C2C1=O

1-(4-Hydroxyquinolin-3-yl)ethanone, also known as 3-acetyl-1H-quinolin-4-one, is an organic compound characterized by a quinoline ring system with a hydroxy group at the 4-position and an ethanone group at the 3-position. Its molecular formula is C11H9NO2C_{11}H_{9}NO_{2}, and it has a molecular weight of 187.19 g/mol. The compound is notable for its diverse chemical reactivity and potential biological applications, particularly in medicinal chemistry.

  • Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using agents like potassium permanganate or chromium trioxide. This reaction can yield products such as 4-quinolinone or 4-quinolinecarboxylic acid.
  • Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in 1-(4-hydroxyquinolin-3-yl)ethanol.
  • Substitution: The hydroxy group can undergo nucleophilic substitution, leading to the formation of ethers or esters when reacted with alkyl halides or acyl chlorides in the presence of a base.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic or neutral medium
ReductionSodium borohydrideMethanol or ethanol
SubstitutionAlkyl halides or acyl chloridesPresence of a base

Research indicates that 1-(4-hydroxyquinolin-3-yl)ethanone exhibits various biological activities, including:

  • Antimicrobial Properties: The compound has shown effectiveness against a range of bacterial strains, likely due to its ability to inhibit bacterial DNA gyrase, which is crucial for bacterial replication.
  • Antiparasitic Activity: It has been investigated for its potential use against parasitic infections, including malaria and tuberculosis.
  • Cytotoxic Effects: Some derivatives of this compound have demonstrated cytotoxic properties, making them candidates for further exploration in cancer treatment .

The synthesis of 1-(4-hydroxyquinolin-3-yl)ethanone can be achieved through several methods:

  • Acetylation of 4-Hydroxyquinoline: This common method involves reacting 4-hydroxyquinoline with acetic anhydride or acetyl chloride in the presence of a base like pyridine. This reaction typically occurs under reflux conditions to optimize yield and purity.
  • Industrial Production: In industrial settings, large-scale acetylation processes are employed, often utilizing continuous flow reactors to enhance efficiency and ensure consistent product quality.

The applications of 1-(4-hydroxyquinolin-3-yl)ethanone span several fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives that may possess therapeutic properties.
  • Pharmaceuticals: Derivatives are being explored for their potential as anticancer, antitubercular, and antimalarial agents .
  • Agrochemicals: The compound is also used as an intermediate in the production of various agrochemicals, contributing to agricultural efficacy.

Studies have indicated that the mechanism of action for 1-(4-hydroxyquinolin-3-yl)ethanone involves interactions with specific biological targets such as enzymes and receptors. For instance, its derivatives may inhibit key enzymes involved in bacterial DNA replication, providing a pathway for antibacterial activity . Further research into its interactions could reveal additional therapeutic targets.

Several compounds share structural similarities with 1-(4-hydroxyquinolin-3-yl)ethanone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-HydroxyquinolineLacks the ethanone groupExhibits similar biological activities but less reactivity due to absence of ethanone.
3-AcetylquinolineAcetyl group at the 3-positionDifferent substitution pattern affects biological activity compared to 1-(4-hydroxyquinolin-3-yl)ethanone.
4-QuinolinoneOxidized form of 4-hydroxyquinolineShares antimicrobial properties but lacks the unique ethanone functionality.
1-(3-Hydroxyquinolin-7-yl)ethanoneHydroxy group at the 7-positionPositioning alters chemical reactivity and potential applications compared to the target compound.

Uniqueness

The uniqueness of 1-(4-hydroxyquinolin-3-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethanone group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

187.063328530 g/mol

Monoisotopic Mass

187.063328530 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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